Intedanib-d3

Description

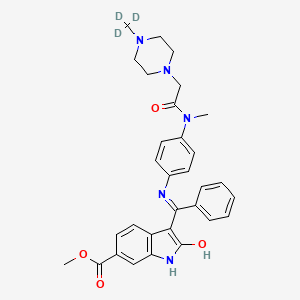

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMDPSXJELVGJG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Intedanib-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of Intedanib-d3, a deuterated analog of Intedanib (also known as Nintedanib). This document will detail its molecular structure, physicochemical properties, and its relationship to the parent compound, Intedanib.

Introduction to Intedanib

Intedanib, marketed under trade names such as Ofev and Vargatef, is a small molecule tyrosine kinase inhibitor.[1] It is utilized in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[2][3] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][4] By blocking these signaling pathways, Intedanib interferes with processes crucial for the proliferation and migration of fibroblasts, which are key in the pathology of fibrotic diseases.[1]

Chemical Structure of this compound

This compound is an isotopically labeled version of Intedanib, where three hydrogen atoms have been replaced by deuterium atoms. This labeling is specifically on the methyl group attached to the piperazine moiety.

The IUPAC name for this compound is methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate.[5]

The structural difference between Intedanib and this compound is the presence of three deuterium atoms on the terminal methyl group of the piperazine ring. This substitution increases the molecular weight of the compound slightly but does not significantly alter its chemical properties or biological activity. The primary application of this compound is as an internal standard in pharmacokinetic studies and other quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of Intedanib in biological samples.

Physicochemical Properties

The key physicochemical properties of Intedanib and this compound are summarized in the table below for direct comparison.

| Property | Intedanib | This compound |

| Molecular Formula | C₃₁H₃₃N₅O₄[2][6] | C₃₁H₃₀D₃N₅O₄ |

| Molecular Weight | 539.6 g/mol [2] | 542.6 g/mol [5] |

| CAS Number | 656247-17-5[2][4] | 1624587-84-3[5] |

| Appearance | Pale Yellow to Yellow Solid[] | Not specified, likely similar to Intedanib |

| Solubility | Soluble in DMSO[] | Not specified, likely similar to Intedanib |

Experimental Protocols

Detailed synthetic protocols for this compound are often proprietary to the manufacturers. However, the general methodology involves the use of a deuterated starting material in the synthesis process. For this compound, this would likely involve a deuterated methylating agent to introduce the trideuteriomethyl group onto the piperazine ring during the synthesis of the side chain, which is then coupled to the core indole structure.

General Workflow for Quantification using this compound as an Internal Standard:

Caption: Workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Visualization of the Chemical Structures

The following diagram illustrates the structural relationship between Intedanib and its deuterated analog, this compound, highlighting the location of the isotopic labeling.

Caption: Comparison of Intedanib and this compound structures.

References

- 1. Nintedanib | 656247-17-5 [chemicalbook.com]

- 2. Nintedanib | C31H33N5O4 | CID 135423438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]

- 5. This compound | C31H33N5O4 | CID 136242406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

In Vitro Mechanism of Action of Nintedanib: A Technical Guide

Introduction

Nintedanib is a potent small molecule, multi-targeted tyrosine kinase inhibitor. While this guide focuses on the in vitro mechanism of action of nintedanib, it is important to note that deuterated analogs such as nintedanib-d3 are often developed to improve pharmacokinetic properties. The fundamental in vitro mechanism of action, however, is expected to be identical to the non-deuterated parent compound. Nintedanib exerts its effects by competitively binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), thereby inhibiting their autophosphorylation and downstream signaling cascades.[1][2][3] This inhibition disrupts key cellular processes involved in fibrosis and angiogenesis.[1][4]

Core Mechanism: Multi-Tyrosine Kinase Inhibition

The primary in vitro mechanism of nintedanib is the inhibition of a specific set of tyrosine kinases, primarily:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key drivers of angiogenesis.[5][6]

-

Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in fibroblast proliferation and differentiation.[5][6]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): Crucial for fibroblast proliferation, migration, and survival.[5][6]

In addition to these primary targets, nintedanib also demonstrates inhibitory activity against several non-receptor tyrosine kinases, including:

-

Src family kinases (Src, Lck, Lyn): Involved in various signaling pathways that can contribute to fibrotic processes.[6][7]

-

Fms-like tyrosine kinase-3 (FLT3): A receptor tyrosine kinase.[2][6]

This broad-spectrum inhibitory profile allows nintedanib to interfere with multiple pathological processes simultaneously.

Signaling Pathways Modulated by Nintedanib

Nintedanib's inhibition of multiple tyrosine kinases leads to the modulation of several downstream signaling pathways critical to the pathogenesis of fibrotic diseases.

1. Inhibition of Pro-Fibrotic Growth Factor Signaling

Nintedanib directly blocks the signaling initiated by key pro-fibrotic growth factors such as PDGF, FGF, and VEGF. By binding to the ATP-binding pocket of their respective receptors, nintedanib prevents receptor autophosphorylation, the initial step in signal transduction. This, in turn, inhibits the activation of downstream signaling cascades like the MAPK and Akt pathways, which are essential for fibroblast proliferation and survival.[1][3][6]

2. Modulation of TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis. In vitro studies have shown that nintedanib can interfere with TGF-β signaling. This is achieved, in part, by inhibiting the tyrosine phosphorylation of the type II TGF-β receptor, which subsequently reduces the activation of downstream effectors like SMAD3 and p38 MAPK.[8] This leads to a decrease in the expression of extracellular matrix (ECM) proteins such as fibronectin and collagen.[8]

3. Inhibition of the FAK/ERK/S100A4 Signaling Pathway

Recent in vitro studies have identified the Focal Adhesion Kinase (FAK)/Extracellular signal-Regulated Kinase (ERK)/S100A4 signaling pathway as another target of nintedanib.[9][10] This pathway is implicated in fibroblast activation and migration. Nintedanib has been shown to suppress the activation of this pathway in human fetal lung fibroblasts (HFL-1) treated with TGF-β1.[9][10]

4. Induction of Senolytic Effect via STAT3 Inhibition

In vitro studies have also revealed that nintedanib can selectively induce apoptosis in senescent cells, a process known as a senolytic effect.[11] This is mediated through the inhibition of the JAK2/STAT3 signaling pathway.[11] By suppressing STAT3 phosphorylation, nintedanib triggers intrinsic apoptosis in senescent fibroblasts.[11]

Quantitative In Vitro Data

The inhibitory activity of nintedanib against various kinases has been quantified in numerous in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Kinase Target | IC50 (nM) | Reference |

| VEGFR-1 | 34 | [12] |

| VEGFR-2 | 13 | [12] |

| VEGFR-3 | 13 | [12] |

| FGFR-1 | 69 | [12] |

| FGFR-2 | 37 | [12] |

| FGFR-3 | 108 | [12] |

| PDGFR-α | 59 | [12] |

| PDGFR-β | 65 | [12] |

| FLT-3 | 26 | [6] |

| Src | 156 | [6] |

| Lck | 209 | [6] |

| Lyn | 195 | [6] |

Experimental Protocols

1. Kinase Inhibition Assays

-

Objective: To determine the potency of nintedanib against specific tyrosine kinases.

-

Methodology: Kinase assays are typically performed using purified recombinant human kinases. The assay measures the ability of the kinase to phosphorylate a substrate in the presence of ATP. Nintedanib is added at various concentrations to determine its inhibitory effect. The amount of phosphorylation is quantified, often using methods like ELISA or radiometric assays. The IC50 value is then calculated from the dose-response curve.[1][12]

2. Cell Proliferation Assays

-

Objective: To assess the effect of nintedanib on the proliferation of relevant cell types, such as fibroblasts.

-

Methodology: Primary human lung fibroblasts are seeded in multi-well plates and treated with various concentrations of nintedanib. Proliferation is stimulated with a growth factor like PDGF. After a set incubation period, cell proliferation is measured using assays such as BrdU incorporation or MTT assay.[1]

3. Western Blotting for Signaling Pathway Analysis

-

Objective: To investigate the effect of nintedanib on the phosphorylation status of key signaling proteins.

-

Methodology: Cells (e.g., human lung fibroblasts) are treated with nintedanib for a specified time, followed by stimulation with a relevant growth factor (e.g., TGF-β). The cells are then lysed, and the proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., SMAD3, ERK, STAT3). A secondary antibody conjugated to an enzyme is then used for detection, typically via chemiluminescence.[8]

4. Extracellular Matrix Deposition Assays

-

Objective: To measure the effect of nintedanib on the production and deposition of ECM proteins.

-

Methodology: Fibroblasts are cultured and treated with nintedanib in the presence of a pro-fibrotic stimulus like TGF-β. The amount of specific ECM proteins, such as collagen and fibronectin, in the cell culture supernatant or cell lysate is then quantified using methods like ELISA or Western blotting.[8]

5. Experimental Workflow for In Vitro Analysis

The in vitro mechanism of action of nintedanib is characterized by its ability to inhibit multiple tyrosine kinases, leading to the disruption of key signaling pathways involved in fibroblast proliferation, migration, differentiation, and extracellular matrix deposition. This multi-targeted approach provides a strong rationale for its therapeutic efficacy in fibrotic diseases. The experimental protocols and quantitative data presented in this guide offer a comprehensive overview for researchers and drug development professionals working in this field.

References

- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib | springermedizin.de [springermedizin.de]

- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nintedanib induces senolytic effect via STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Intedanib-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Intedanib-d3, a deuterated analog of the potent tyrosine kinase inhibitor, Intedanib (Nintedanib). This document details a proposed synthetic pathway, experimental protocols, and methods for structural and purity analysis. The information is intended to support research and development activities involving this compound as a stable isotope-labeled internal standard for pharmacokinetic studies or as a therapeutic agent with potentially altered metabolic profiles.

Introduction

Intedanib is a small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. The introduction of deuterium at the terminal N-methyl group of the piperazine moiety (this compound) can offer advantages in metabolic stability and is crucial for use as an internal standard in quantitative bioanalytical assays. This guide outlines the chemical synthesis and analytical characterization of this deuterated analog.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, culminating in the condensation of a deuterated amine intermediate with an indolinone core. The proposed synthetic workflow is depicted below.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Note: The following protocols are adapted from established procedures for the synthesis of Intedanib and its analogs. Optimization of reaction conditions may be necessary.

Step 1-4: Synthesis of 4-(4-(Methyl-d3)piperazin-1-yl)aniline

A detailed protocol for a similar, non-deuterated intermediate can be found in the literature.[1][2] The key modification is the use of methyl-d3 iodide in the initial N-alkylation step.

Step 5: Synthesis of (Z)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

This intermediate can be synthesized from methyl 2-oxoindoline-6-carboxylate as described in various patents.[3]

Step 6: Final Condensation to Yield this compound

To a solution of (Z)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate in a suitable solvent such as methanol or a mixture of DMF and methanol, is added N-(4-aminophenyl)-N-methyl-2-(4-(methyl-d3)piperazin-1-yl)acetamide. The reaction mixture is heated to reflux for several hours. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical and Analytical Data

| Parameter | Specification |

| Chemical Name | (Z)-methyl 3-((4-(N-methyl-2-(4-(methyl-d3)piperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate |

| Molecular Formula | C₃₁H₃₀D₃N₅O₄ |

| Molecular Weight | 542.64 g/mol |

| Appearance | Yellow solid |

| Purity (HPLC) | >95% |

| Storage | +4°C |

Spectroscopic and Chromatographic Analysis

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and determination of deuterium incorporation. | The spectrum should be consistent with the structure of Intedanib, with the notable absence or significant reduction of the signal corresponding to the N-methyl protons on the piperazine ring. |

| ¹³C NMR | Structural confirmation. | The spectrum should show the expected number of carbon signals. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling. |

| Mass Spectrometry (HRMS) | Confirmation of molecular weight and isotopic enrichment. | The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z 543.29, confirming the incorporation of three deuterium atoms. |

| HPLC/UPLC | Purity assessment. | A single major peak should be observed, with purity calculated to be >95%. A validated UPLC-MS/MS method can be used for quantification in biological matrices.[4][5] |

Mechanism of Action and Signaling Pathway

Intedanib functions as a competitive inhibitor at the ATP-binding sites of the intracellular domains of VEGFR, FGFR, and PDGFR. This inhibition blocks the autophosphorylation of these receptors, thereby preventing the initiation of downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis.

Caption: this compound mechanism of action.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and literature precedents. The analytical methods described are essential for ensuring the quality and identity of the final product. This deuterated analog is a valuable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology, aiding in the further development and understanding of Intedanib's therapeutic potential.

References

- 1. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]

- 2. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 3. WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib) - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Critical Role of Intedanib-d3 as an Internal Standard in Bioanalytical Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Intedanib-d3 as an internal standard (IS) in the bioanalytical quantification of Intedanib. Intedanib, a potent tyrosine kinase inhibitor, requires precise and accurate measurement in biological matrices for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Principle of Stable Isotope-Labeled Internal Standards

In LC-MS/MS-based bioanalysis, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is structurally identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their shared physicochemical properties ensure they behave almost identically during sample preparation and analysis.[2] This co-eluting and similar behavior effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in quantitative results.[1][2]

The fundamental relationship in this quantification strategy is the ratio of the analyte's peak area to the internal standard's peak area. This ratio is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol: A Representative LC-MS/MS Method

While specific parameters may vary between laboratories, the following section outlines a typical and robust LC-MS/MS method for the quantification of Intedanib in human plasma using this compound as an internal standard.

Sample Preparation

A protein precipitation method is commonly employed for its simplicity and high throughput.

-

Step 1: Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.

-

Step 2: Add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol or acetonitrile) to each tube, except for the blank samples.

-

Step 3: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to each tube.

-

Step 4: Vortex mix for 1 minute to ensure complete protein precipitation.

-

Step 5: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Step 6: Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Chromatographic Column: A C18 reversed-phase column, such as an Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm), is suitable for separating Intedanib and its internal standard from endogenous plasma components.[3][4]

-

Mobile Phase: A gradient elution using a combination of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically effective.[3][4]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common for this type of column and application.[3][4]

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for Intedanib.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3][4] The precursor-to-product ion transitions for Intedanib and this compound need to be optimized. Representative transitions are:

-

Intedanib: m/z 540.3 → 113.1[3]

-

This compound: m/z 543.3 → 113.1 (hypothetical, based on a +3 Da shift)

-

-

Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and source temperature is crucial for maximizing signal intensity.

References

- 1. texilajournal.com [texilajournal.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Intedanib-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Intedanib-d3, a deuterated isotopologue of Nintedanib. The information presented is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Introduction

Intedanib, also known as Nintedanib (BIBF 1120), is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It targets the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1] By blocking these signaling pathways, Intedanib interferes with the proliferation, migration, and transformation of fibroblasts, which are key mechanisms in the pathology of idiopathic pulmonary fibrosis (IPF).[1][2] this compound is a stable, isotopically labeled version of Intedanib, which is a valuable tool in pharmacokinetic and metabolism studies. Due to its high potency, stringent safety and handling protocols are necessary when working with this compound.

Physicochemical and Toxicological Data

Quantitative data for this compound and its non-deuterated form are summarized in the tables below. It is important to note that the toxicological profile of this compound is expected to be very similar to that of Intedanib.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C31H30D3N5O4 | [3] |

| Molecular Weight | 542.64 g/mol | [3] |

| Appearance | Pale Yellow to Yellow Solid | [] |

| Melting Point | >237°C (decomposes) | [2] |

| Boiling Point | 742.2 ± 60.0 °C (Predicted) | [2] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in DMSO. Sparingly soluble in Methanol (may require heating). | [3][] |

| Storage Temperature | Store at -20°C for long-term storage. | [][5] |

Table 2: Toxicological Data (for Nintedanib)

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | Toxic if swallowed (Acute Toxicity - Oral 3, H301) | Not specified | [6] |

| Skin Irritation | Causes skin irritation (Skin Irritation 2, H315) | Not specified | [6] |

| Eye Damage | Causes serious eye damage (Eye Damage 1, H318) | Not specified | [6] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Toxic to Reproduction 2, H361) | Rat, Rabbit | [6][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure (STOT RE 1, H372) | Rat, Monkey | [6][8] |

| Genotoxicity | Negative in standard genotoxicity testing | Not specified | [7][8] |

| Carcinogenicity | No evidence of carcinogenic potential | Rat, Mouse | [7] |

Table 3: Stability Information

| Condition | Stability | Reference |

| Powder | Stable for at least 1 year when stored at -20°C. | [9] |

| In Solvent | In DMSO, stable for up to 6 months at -80°C and 1 month at -20°C. | [3] |

Mechanism of Action and Signaling Pathway

Intedanib functions as a competitive inhibitor at the ATP-binding pocket of several RTKs, primarily VEGFR, FGFR, and PDGFR. This inhibition blocks the autophosphorylation of these receptors and disrupts downstream signaling cascades that are crucial for cell proliferation, migration, and survival.

Experimental Protocols

Due to its potent nature, all handling of this compound should be performed in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize exposure.[10][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

-

Gloves: Two pairs of nitrile gloves are recommended.

-

Lab Coat: A disposable, solid-front lab coat.

-

Eye Protection: Chemical safety goggles.

-

Respiratory Protection: For handling the powder outside of a containment system, a NIOSH-approved respirator with a P100 filter is required.[12]

Weighing and Solution Preparation

The following workflow is recommended for weighing the compound and preparing solutions:

In Vitro and In Vivo Dosing

For in vitro experiments, stock solutions of this compound in DMSO can be further diluted in cell culture media to the desired final concentration. It is important to consider the final DMSO concentration in the culture, as it can have cytotoxic effects.

For in vivo studies, formulation of this compound will depend on the route of administration. Oral formulations may involve suspending the compound in a vehicle such as 0.5% carboxymethyl cellulose.[3] Intravenous formulations may require solubilization in a mixture of solvents like DMSO, PEG300, and Tween 80 in saline.[3] All animal handling and dosing procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Safety and Handling

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any work with this compound begins. The primary hazards are:

-

Toxicity: Toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[6]

-

Irritation: Causes skin and serious eye irritation.[6]

-

Reproductive Hazard: Suspected of damaging fertility or the unborn child.[6][7]

Engineering Controls

The primary method of exposure control should be through engineering controls.[13] This includes:

-

Containment: Use of a certified chemical fume hood, biological safety cabinet, or a containment glove box for all manipulations of the powder.[10][11]

-

Ventilation: Ensure adequate general laboratory ventilation.

Decontamination and Waste Disposal

All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a dilute bleach solution followed by a water rinse, should be used. All contaminated waste, including PPE, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5]

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Conclusion

This compound is a valuable research tool, but its potent pharmacological activity necessitates careful handling and adherence to strict safety protocols. By implementing the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative that all personnel handling this compound are fully trained on its hazards and the necessary safety procedures.

References

- 1. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nintedanib CAS#: 656247-17-5 [m.chemicalbook.com]

- 3. Nintedanib-13C,d3 I CAS#: I inhibitor for VEGFR1/2/3, FGFR1/2/3 and PDGFRα/β I InvivoChem [invivochem.com]

- 5. aksci.com [aksci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. schd-shimadzu.com [schd-shimadzu.com]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 12. fermion.fi [fermion.fi]

- 13. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]

- 14. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Intedanib using Intedanib-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3][4] By inhibiting these signaling pathways, Intedanib effectively modulates processes of angiogenesis and fibrosis, leading to its approval for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[3][4]

Accurate characterization of the pharmacokinetic (PK) profile of Intedanib is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. In vivo pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. The use of a stable isotope-labeled internal standard, such as Intedanib-d3, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard is chemically identical to the analyte but has a different mass, allowing for precise quantification by correcting for variability during sample preparation and analysis.[5]

These application notes provide a detailed protocol for conducting an in vivo pharmacokinetic study of Intedanib in a rodent model using this compound as an internal standard.

Signaling Pathway of Intedanib

Intedanib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling cascades.[1][2][3] This multi-targeted inhibition ultimately leads to reduced fibroblast proliferation, migration, and transformation, which are key processes in the pathogenesis of fibrotic diseases.[1][4]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Intedanib

-

This compound (for internal standard)

-

Vehicle for oral administration (e.g., 0.5% hydroxypropylmethylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimation: House rats for at least one week prior to the study with free access to food and water.

-

Dosing:

-

Fast animals overnight before dosing.

-

Prepare a suspension of Intedanib in the vehicle at a suitable concentration.

-

Administer a single oral dose of Intedanib (e.g., 60 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Collect blood into K2-EDTA tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C (e.g., 13,000 rpm for 10 minutes) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reverse-phase column

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Intedanib and this compound reference standards

-

Rat plasma samples from the PK study

-

Blank rat plasma

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Intedanib and this compound in a suitable solvent (e.g., DMSO or MeOH) at 1 mg/mL.

-

Prepare working solutions of Intedanib by serial dilution of the stock solution to create calibration standards (e.g., 1 to 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations.

-

Spike blank rat plasma with the working solutions to create calibration standards and QC samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard (this compound, e.g., at 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample onto the LC-MS/MS system.

-

Perform chromatographic separation and mass spectrometric detection using optimized parameters.

-

Table 1: Example LC-MS/MS Parameters

| Parameter | Value |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B, hold, and return to initial conditions |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Intedanib) | m/z 540.3 → 113.1 |

| MRM Transition (this compound) | m/z 543.3 → 116.1 (example) |

| Collision Energy | Optimized for each transition |

Data Presentation

The following tables summarize typical pharmacokinetic parameters that would be derived from the in vivo study.

Table 2: Intedanib Pharmacokinetic Parameters in Rats (Oral Administration, 60 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | Data to be filled from study |

| Tmax | h | 2 - 4[6][7] |

| AUC(0-t) | ngh/mL | Data to be filled from study |

| AUC(0-inf) | ngh/mL | Data to be filled from study |

| t1/2 | h | 10 - 15[7] |

| CL/F | L/h/kg | Data to be filled from study |

| Vd/F | L/kg | Data to be filled from study |

Table 3: Bioanalytical Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | Data to be filled from validation |

| Accuracy | 85-115% (15% deviation) | Data to be filled from validation |

| Precision (%CV) | ≤ 15% | Data to be filled from validation |

| Recovery | Consistent and reproducible | Data to be filled from validation |

| Matrix Effect | Minimal | Data to be filled from validation |

Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo pharmacokinetic study of Intedanib.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. roswellpark.org [roswellpark.org]

- 3. Use of animal models in IPF research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Nintedanib in Human Plasma by LC-MS/MS Using Intedanib-d3 as an Internal Standard

Introduction

Nintedanib is a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method is required for the accurate quantification of nintedanib in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nintedanib in human plasma, utilizing its deuterated analog, Intedanib-d3, as the internal standard (IS). The method is demonstrated to be sensitive, specific, and suitable for high-throughput analysis.

Experimental

Materials and Reagents

-

Nintedanib reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Prominence or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

-

Analytical Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[1][2][3]

Protocol: Stock and Working Solutions Preparation

-

Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nintedanib in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Nintedanib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution with the same mixture.

Protocol: Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Protocol: LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1][2][3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.30 mL/min[1][2][3] |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | 3.0 min[1][2][3] |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.5 | 95 |

| 2.0 | 95 |

| 2.1 | 20 |

| 3.0 | 20 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table Below |

| Collision Gas | Argon |

| Source Temp. | 500°C |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nintedanib | 540.3 | 113.1[1][2][3] |

| This compound | 543.3 | 113.1 |

Method Validation

The method was validated according to the US-FDA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1.0-200 ng/mL for nintedanib in human plasma.[1][2][3] The coefficient of determination (r²) was consistently > 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 3.0 | < 10.8 | -11.9 to 10.4 | < 10.8 | -11.9 to 10.4 |

| Medium | 50 | < 10.8 | -11.9 to 10.4 | < 10.8 | -11.9 to 10.4 |

| High | 150 | < 10.8 | -11.9 to 10.4 | < 10.8 | -11.9 to 10.4 |

Data synthesized from reported validation results.[1][2][3]

Extraction Recovery

The extraction recovery of nintedanib from human plasma was determined at three QC levels and was found to be consistent and reproducible.

Stability

Nintedanib was found to be stable in human plasma under various storage conditions, including bench-top, freeze-thaw, and long-term storage.[4]

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of nintedanib in human plasma using this compound as an internal standard. The method meets the requirements for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies of nintedanib.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Nintedanib.

Caption: Logical relationship for quantification using an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intedanib-d3 Quantification in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Intedanib for quantitative analysis in human plasma, with a focus on the use of its deuterated internal standard, Intedanib-d3. The described methods are essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and other bioanalytical applications.

Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of various cancers and idiopathic pulmonary fibrosis. Accurate quantification of Nintedanib in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing patient dosing regimens. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to correct for variability during sample preparation and analysis, ensuring the accuracy and precision of the results.[1][2]

This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each section includes a detailed experimental protocol and a summary of expected quantitative performance.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Intedanib and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Intedanib and this compound in an appropriate solvent such as methanol or DMSO to obtain a final concentration of 1 mg/mL. Store these stock solutions at -20°C or below.

-

Intedanib Intermediate and Working Standard Solutions: Prepare a series of intermediate and working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These solutions are used to spike into blank plasma to create calibration curve (CC) standards and quality control (QC) samples.

-

This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same solvent as the Intedanib working standards to achieve a final concentration appropriate for the LC-MS/MS method (e.g., 100 ng/mL).

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.

Protocol:

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex to ensure complete dissolution and inject an aliquot onto the LC-MS/MS system.

Experimental Workflow for Protein Precipitation

Caption: Workflow for this compound quantification in plasma using protein precipitation.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This often results in lower matrix effects and improved sensitivity. A generic protocol using a reversed-phase sorbent like Oasis HLB is described below.

Protocol:

-

Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution. Add 200 µL of 4% phosphoric acid in water and vortex to mix.

-

Column Conditioning: Condition an Oasis HLB µElution plate well with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.

-

Washing: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the Intedanib and this compound from the sorbent with 2 x 25 µL of acetonitrile.

-

Final Processing: Dilute the eluate with 50 µL of water and inject an aliquot onto the LC-MS/MS system.

Experimental Workflow for Solid-Phase Extraction

Caption: General workflow for solid-phase extraction of Intedanib from plasma.

Method 3: Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. It is effective in removing highly polar and non-polar interferences.

Protocol:

-

Aliquot 100 µL of plasma sample into a clean tube.

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

-

Add 1.2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex the mixture thoroughly for 5 minutes.

-

Centrifuge at 15,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and inject an aliquot onto the LC-MS/MS system.

Experimental Workflow for Liquid-Liquid Extraction

Caption: Workflow for this compound quantification in plasma using liquid-liquid extraction.

Data Presentation: Quantitative Summary

The following tables summarize the typical performance characteristics of the described sample preparation methods for the quantification of Intedanib in plasma.

Table 1: Protein Precipitation (PPT) Performance Data

| Parameter | Result |

| Linearity Range | 1 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Accuracy | 85 - 115% |

| Precision (CV%) | < 15% |

| Recovery | > 98% |

| Matrix Effect | Minimal to Moderate |

Table 2: Solid-Phase Extraction (SPE) Performance Data

| Parameter | Result |

| Linearity Range | 0.5 - 250 ng/mL[3] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |

| Accuracy | 101 - 109%[3] |

| Precision (CV%) | 4.30 - 5.50%[3] |

| Recovery | > 85% (Expected) |

| Matrix Effect | Low |

Table 3: Liquid-Liquid Extraction (LLE) Performance Data (Expected)

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Accuracy | 90 - 110% |

| Precision (CV%) | < 10% |

| Recovery | > 80% |

| Matrix Effect | Low to Moderate |

Conclusion

The choice of sample preparation method for Intedanib quantification in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and high-throughput option suitable for early-stage discovery studies. Solid-phase extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it ideal for regulated bioanalysis and clinical trials. Liquid-liquid extraction serves as a robust alternative to SPE, offering good recovery and reduced matrix effects compared to PPT. The use of this compound as an internal standard is critical across all methods to ensure the highest quality of quantitative data.

References

Application Notes and Protocols: Nintedanib-d3 Solution Preparation for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3] It also inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.[1][4] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[1][3][4] Nintedanib-d3 is a deuterated form of Nintedanib, often used as an internal standard in quantitative mass spectrometry-based studies. Due to the isotopic labeling, Nthis compound is chemically identical to Nintedanib and is expected to exhibit the same biological activity and solubility.[5][] Therefore, the following protocols for solution preparation are applicable to both compounds for use in cell-based assays.

Data Presentation

The following table summarizes the key quantitative data for Nthis compound, which is analogous to Nintedanib.

| Property | Value | Notes |

| Molecular Weight | 543.64 g/mol | For Nthis compound[5] |

| Appearance | White to off-white solid powder | [5] |

| Solubility (in vitro) | Soluble in DMSO[5][], slightly soluble in Methanol (with heating)[] | Poorly soluble in aqueous solutions at neutral pH[7][8] |

| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years | [5] |

| Storage of Solution | In DMSO: -80°C for up to 6 months; -20°C for up to 1 month | [5] |

| Typical Working Concentrations | 0.1 nM - 10 µM | Concentration is cell line and assay dependent.[9][10][11][12][13] |

Experimental Protocols

Protocol 1: Preparation of Nthis compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of Nthis compound in DMSO.

Materials:

-

Nthis compound solid powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: Allow the Nthis compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh the desired amount of Nthis compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed Nthis compound powder to achieve the desired stock concentration (e.g., 10 mM).

-

Calculation Example: To prepare a 10 mM stock solution from 1 mg of Nthis compound (MW = 543.64 g/mol ):

-

Volume of DMSO (in L) = (Mass of Nthis compound (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L)

-

Volume of DMSO (in µL) = ((0.001 g / 543.64 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 183.9 µL

-

-

-

Vortexing: Vortex the solution thoroughly until the Nthis compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the Nthis compound stock solution to final working concentrations for treating cells in culture.

Materials:

-

Nthis compound stock solution (from Protocol 1)

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile tubes for dilution

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the Nthis compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to prepare intermediate solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.[9]

-

Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates to achieve the desired final working concentration.

-

Example: To achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 0.1 µL of a 10 mM stock solution. To ensure accurate pipetting, it is recommended to perform an intermediate dilution step. For instance, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in the well.

-

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.[9]

-

Incubation: Incubate the cells with the Nthis compound working solution for the desired duration of the experiment.

Mandatory Visualizations

Nintedanib Signaling Pathway Inhibition

Caption: Nintedanib inhibits key signaling pathways.

Experimental Workflow for Nthis compound Solution Preparation and Use

Caption: Workflow for Nthis compound solution preparation.

References

- 1. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nintedanib-13C,d3 I CAS#: I inhibitor for VEGFR1/2/3, FGFR1/2/3 and PDGFRα/β I InvivoChem [invivochem.com]

- 7. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gene Expression Changes Associated with Nintedanib Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of nintedanib compared to pirfenidone on proliferation of lung fibroblasts from patients with IPF | European Respiratory Society [publications.ersnet.org]

- 11. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avalynpharma.com [avalynpharma.com]

- 13. Antifibrotic efficacy of nintedanib in a cellular model of systemic sclerosis-associated interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Nintedanib-d3 in Idiopathic Pulmonary Fibrosis Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[1][2] Its therapeutic effect stems from the inhibition of key receptor tyrosine kinases involved in fibrotic processes, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][3] Research into the efficacy and mechanism of action of nintedanib relies on precise and accurate analytical methods and well-defined in vitro and in vivo models. Nintedanib-d3, a deuterated stable isotope-labeled form of nintedanib, serves as an essential tool in this research, particularly as an internal standard in pharmacokinetic (PK) studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures the high accuracy and precision required for bioanalytical method validation.

This document provides detailed application notes and experimental protocols for the use of Nthis compound in IPF research, focusing on its application in pharmacokinetic analysis and summarizing key in vitro assays for studying the anti-fibrotic effects of nintedanib.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Nintedanib

| Target Kinase | IC50 (nmol/L) | Cell-Based Assay | Cell Line | IC50/EC50 (nmol/L) |

| VEGFR1 | 34 | PDGF-BB-stimulated PDGFRα autophosphorylation | N-HLF | 22 |

| VEGFR2 | 13 | PDGF-BB-stimulated PDGFRβ autophosphorylation | N-HLF | 39 |

| VEGFR3 | 13 | PDGF-BB-stimulated proliferation | N-HLF | 64 |

| FGFR1 | 69 | TGF-β-induced myofibroblast differentiation (α-SMA expression) | IPF-HLF | 144 |

| FGFR2 | 37 | - | - | - |

| FGFR3 | 108 | - | - | - |

| PDGFRα | 59 | - | - | - |

| PDGFRβ | 65 | - | - | - |

*N-HLF: Normal Human Lung Fibroblasts; IPF-HLF: Idiopathic Pulmonary Fibrosis Human Lung Fibroblasts. Data compiled from multiple sources.[3]

Table 2: Pharmacokinetic Parameters of Nintedanib in IPF Patients

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~2–4 hours |

| Terminal Elimination Half-life (t1/2) | ~10–15 hours |

| Apparent Total Clearance (CL/F) | 994 L/h |

| Apparent Volume of Distribution (Vd/F) | 265 L |

*Data represents typical population estimates in IPF patients.[2][4] The use of a deuterated internal standard like Nthis compound is crucial for the accuracy of these measurements.

Experimental Protocols

Quantification of Nintedanib in Plasma using Nthis compound by UPLC-MS/MS

This protocol describes a method for the sensitive and accurate quantification of nintedanib in plasma samples, utilizing Nthis compound as an internal standard (IS).

a. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add the internal standard solution (Nthis compound).

-

Add 3 volumes of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

b. Liquid Chromatography (UPLC)

-

Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.30 mL/min.

-

Gradient: A gradient elution is typically used to achieve optimal separation. A representative gradient could be:

-

Start with a high percentage of Mobile Phase A.

-

Linearly increase the percentage of Mobile Phase B over a few minutes to elute nintedanib and the internal standard.

-

Return to initial conditions to re-equilibrate the column.

-

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

c. Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nintedanib: m/z 540.3 → 113.1[5]

-

Nthis compound (IS): The precursor ion will be shifted by +3 Da (m/z 543.3), and the product ion may be the same or a similarly stable fragment. The exact transition should be optimized by direct infusion of the Nthis compound standard.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity for both nintedanib and Nthis compound.

d. Quantification

-

Construct a calibration curve by plotting the peak area ratio of nintedanib to Nthis compound against the concentration of nintedanib standards.

-

Use the calibration curve to determine the concentration of nintedanib in the unknown plasma samples.

In Vitro Fibroblast Proliferation Assay (WST-1 Assay)

This assay measures the effect of nintedanib on the proliferation of human lung fibroblasts.

-

Seed human IPF lung fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere and grow to approximately 80% confluence.[6]

-

Treat the cells with varying concentrations of nintedanib (e.g., 1 µM, 2 µM, 4 µM) or a vehicle control (e.g., 0.1% DMSO).[6]

-

Incubate the plate for 24, 48, and 72 hours.[6]

-

At each time point, add 10 µL of Premixed WST-1 reagent to each well.

-

Incubate at 37°C for 30 to 150 minutes, or until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control. Inhibition of cell proliferation has been observed in IPF fibroblasts treated with 2 µM and 4 µM nintedanib for 24, 48, and 72 hours.[6]

In Vitro Fibroblast Migration Assay (Scratch Assay)

This assay assesses the effect of nintedanib on the migratory capacity of fibroblasts.

-

Grow a confluent monolayer of human lung fibroblasts in a 6-well plate.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of nintedanib or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A significant reduction in migration is expected with nintedanib treatment.

In Vitro Myofibroblast Differentiation Assay (Collagen Gel Contraction)

This assay evaluates the effect of nintedanib on the differentiation of fibroblasts into contractile myofibroblasts.

-

Prepare a collagen gel solution and mix it with a suspension of human lung fibroblasts.

-

Dispense the cell-collagen mixture into a 24-well plate and allow it to polymerize.

-

After polymerization, gently detach the gels from the sides of the wells.

-

Add culture medium containing transforming growth factor-beta 1 (TGF-β1) to induce myofibroblast differentiation, along with different concentrations of nintedanib or a vehicle control.

-

Incubate the plate for 24-48 hours and monitor the contraction of the collagen gels.

-

Measure the area of the gels at the end of the experiment. Nintedanib is expected to inhibit TGF-β1-induced gel contraction, indicating an inhibition of myofibroblast differentiation.

Mandatory Visualization

Caption: Workflow for Pharmacokinetic Analysis of Nintedanib using Nthis compound.

Caption: Nintedanib's Mechanism of Action in Idiopathic Pulmonary Fibrosis.

References

- 1. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gene Expression Changes Associated with Nintedanib Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: A Validated Bioanalytical Method for the Quantification of Intedanib in Human Plasma using Intedanib-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document details a robust and validated bioanalytical method for the quantitative determination of Intedanib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Intedanib-d3, to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of Intedanib. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5]

Introduction

Intedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[6] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and is under investigation for various other fibrotic diseases and cancers. Accurate measurement of Intedanib concentrations in biological matrices is crucial for pharmacokinetic analysis, dose-response modeling, and overall drug development.[7][8]

This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of Intedanib in human plasma. The use of this compound as an internal standard (IS) compensates for variability during sample preparation and analysis, leading to reliable and reproducible results.[9] The method is validated for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental Protocols

Materials and Reagents

-

Intedanib reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water, deionized (18.2 MΩ·cm)

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples and quality control (QC) samples to room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of this compound working solution (internal standard, 100 ng/mL in 50% methanol).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| - Intedanib | m/z 539.3 → 113.1 |

| - this compound (IS) | m/z 542.3 → 113.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 200 ms |

Method Validation

The bioanalytical method was validated according to the FDA and EMA guidelines.[1][2][4][5][10] The following parameters were assessed:

Selectivity

Selectivity was evaluated by analyzing six different lots of blank human plasma to check for interferences at the retention times of Intedanib and this compound.

Sensitivity (Lower Limit of Quantification - LLOQ)

The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of the nominal value).[11]

Linearity

The linearity of the method was assessed by preparing calibration standards in human plasma at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of Intedanib to this compound against the nominal concentration of Intedanib. A linear regression with a weighting factor of 1/x² was used.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (LLOQ, Low, Medium, and High) in six replicates on three different days.[12][13]

Recovery and Matrix Effect

The extraction recovery of Intedanib was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.

Stability

The stability of Intedanib in human plasma was assessed under various conditions:

-

Freeze-Thaw Stability: After three freeze-thaw cycles.

-

Short-Term Stability: At room temperature for 4 hours.

-

Long-Term Stability: At -80°C for 30 days.

-

Post-Preparative Stability: In the autosampler at 10°C for 24 hours.

Data Presentation

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Calibration Curve Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c (weighted 1/x²) |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | 95.8 - 104.2 | ≤ 8.5 | 97.1 - 102.5 | ≤ 10.2 |

| Low QC | 1.5 | 98.2 - 101.5 | ≤ 6.3 | 99.5 - 103.1 | ≤ 7.8 |

| Mid QC | 75 | 96.5 - 103.8 | ≤ 5.1 | 98.2 - 101.9 | ≤ 6.5 |

| High QC | 400 | 97.1 - 102.3 | ≤ 4.5 | 98.9 - 101.5 | ≤ 5.9 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |

| Low QC | 1.5 | 92.5 | 5.8 | 98.7 | 4.2 |

| Mid QC | 75 | 94.1 | 4.2 | 101.2 | 3.5 |

| High QC | 400 | 93.8 | 3.9 | 99.5 | 3.1 |

Table 4: Stability

| Stability Test | Storage Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |